1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of fluorosulfonyl and triazine moieties, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the fluorosulfonylphenylaminocarbonyl group. Common reagents used in these reactions include triazine precursors, amines, and sulfonyl chlorides. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles; solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Chlorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride
- 1-((4-Methylsulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride
Uniqueness
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
19188-57-9 |
---|---|
Molecular Formula |
C18H20ClFN6O3S |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
4-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C18H19FN6O3S.ClH/c1-18(2)24-16(20)23-17(21)25(18)13-5-3-4-11(10-13)15(26)22-12-6-8-14(9-7-12)29(19,27)28;/h3-10H,1-2H3,(H,22,26)(H4,20,21,23,24);1H |
InChI Key |
UZAKGIYDWJJDBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)F)N)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.